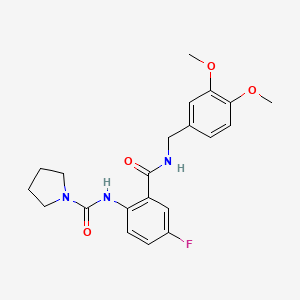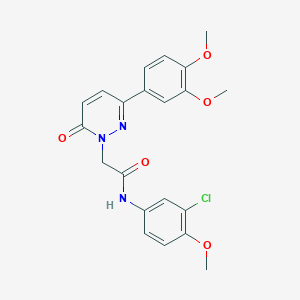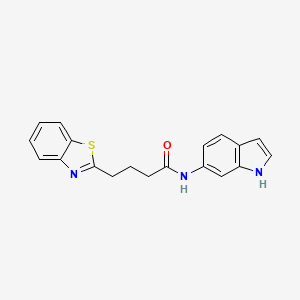![molecular formula C24H27N3O4 B10988382 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10988382.png)
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl bromide under basic conditions.
Coupling of the Indole Derivatives: The two indole derivatives are coupled through an ether linkage using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to aldehydes or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide
- **2-{[1-(2-ethoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]acetamide
- **2-{[1-(2-methylthioethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methylthio-1H-indol-3-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide lies in its specific substitution pattern and the presence of methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H27N3O4/c1-29-13-12-27-11-9-19-22(27)4-3-5-23(19)31-16-24(28)25-10-8-17-15-26-21-7-6-18(30-2)14-20(17)21/h3-7,9,11,14-15,26H,8,10,12-13,16H2,1-2H3,(H,25,28) |
InChI Key |
OFBKZAWWLXVKEC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B10988299.png)

![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10988318.png)
![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10988322.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10988333.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10988335.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10988338.png)
![ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10988351.png)
![6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988352.png)
![N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10988357.png)

![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10988369.png)
![methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B10988375.png)
